3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde
Overview
Description
3-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It features a benzaldehyde moiety substituted with a 2-methyl-1,3-dioxolane ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde can be synthesized through the condensation of benzaldehyde with 2-methyl-1,3-dioxolane. The reaction typically involves the use of an acid catalyst such as p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 3-(2-Methyl-1,3-dioxolan-2-yl)benzoic acid.
Reduction: 3-(2-Methyl-1,3-dioxolan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or modifying protein function .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but with the dioxolane ring at a different position on the benzaldehyde ring.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Contains a similar dioxolane ring but with an ester functional group instead of an aldehyde.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Contains a dioxolane ring but with a triphenylphosphonium group.
Uniqueness
3-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its combination of an aldehyde group with a dioxolane ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(13-5-6-14-11)10-4-2-3-9(7-10)8-12/h2-4,7-8H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMDBQYWQPQJBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=CC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442390 | |
Record name | Benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132100-31-3 | |
Record name | Benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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